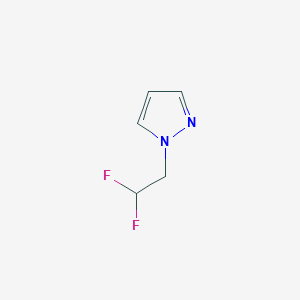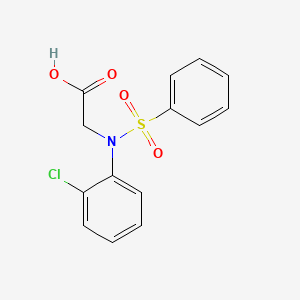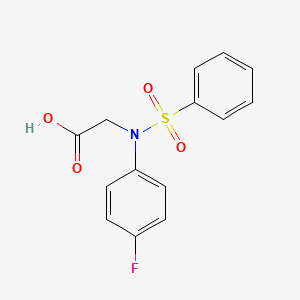
n-(2-Methylphenyl)-n-(phenylsulfonyl)glycine
説明
N-(2-Methylphenyl)-N-(phenylsulfonyl)glycine, also known as MPSPG, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of prostaglandins that cause inflammation and pain. MPSPG has been extensively studied for its potential use in treating various inflammatory conditions, including arthritis, cancer, and neurodegenerative diseases.
科学的研究の応用
Environmental Behavior and Impact
N-(phenylsulfonyl)glycine (PSG) and its derivatives have been investigated for their behavior and fate in environmental settings, such as municipal sewage treatment plants. Studies have shown that PSG can undergo microbial methylation in sewage treatment plants, leading to the formation of related compounds like N-(phenylsulfonyl)-sarcosine (PSS). This transformation indicates the environmental persistence and transformation of these compounds in aquatic systems. Such research underscores the importance of understanding the environmental behavior of sulfonyl-containing compounds for water quality management and pollution studies (Krause & Schöler, 2000).
Chemical Interactions and Reactivity
The interaction of N-(phenylsulfonyl)glycine with metals has been explored, showing that the compound can interact with metals like cadmium and zinc. These interactions were studied through techniques like dc polarography, pH-metric titrations, and NMR spectroscopy. The research provides insights into the compound's chemical reactivity and its potential role in forming complexes with metal ions, which is relevant for understanding its behavior in biological systems and its potential applications in chelation therapy and environmental remediation (Gavioli et al., 1991).
Potential in Drug Development
Research on derivatives of N-(phenylsulfonyl)glycine has indicated potential applications in drug development, particularly as inhibitors of enzymes like aldose reductase. Such enzymes are targets for managing complications of diabetes, suggesting that modifications of the phenylsulfonyl glycine structure could yield compounds with therapeutic benefits. This line of research highlights the compound's relevance in medicinal chemistry and its potential for contributing to new treatments for chronic conditions (Deruiter, Borne, & Mayfield, 1989).
Analytical Chemistry and Environmental Monitoring
The identification of N-(phenylsulfonyl)glycine as a contaminant in water sources illustrates its relevance in environmental monitoring and analytical chemistry. Studies detecting this compound in river and sewage samples highlight the need for sensitive analytical methods to monitor environmental pollutants. Such research contributes to our understanding of pollution sources and pathways, informing water quality management and pollution control strategies (Krause, Niedan, & Schöler, 1998).
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methylanilino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-12-7-5-6-10-14(12)16(11-15(17)18)21(19,20)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYAJGGMLUBRQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20977866 | |
| Record name | N-(Benzenesulfonyl)-N-(2-methylphenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2-Methylphenyl)-n-(phenylsulfonyl)glycine | |
CAS RN |
6231-05-6 | |
| Record name | N-(Benzenesulfonyl)-N-(2-methylphenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



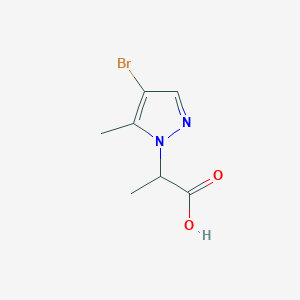
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3087303.png)
![3-(7-(Difluoromethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3087313.png)
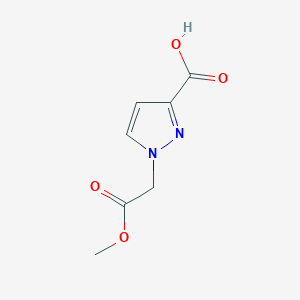
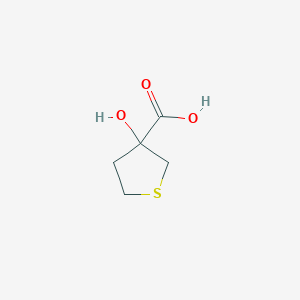
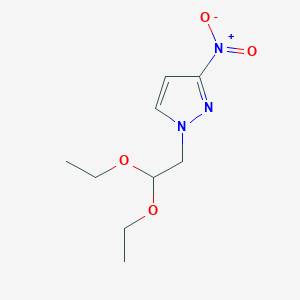
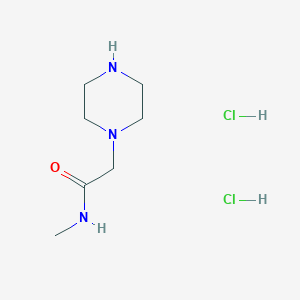
![3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanoyl Chloride](/img/structure/B3087340.png)
![6-Cyclopropyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3087343.png)
![3-(7-(Difluoromethyl)-5-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3087348.png)
